molecular formula C10H7BrCl2N2S B4345734 (4-BROMO-1H-PYRAZOL-1-YL)METHYL (2,5-DICHLOROPHENYL) SULFIDE

(4-BROMO-1H-PYRAZOL-1-YL)METHYL (2,5-DICHLOROPHENYL) SULFIDE

Cat. No.: B4345734
M. Wt: 338.1 g/mol
InChI Key: DIJAMIZJTNHTPU-UHFFFAOYSA-N
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Description

(4-BROMO-1H-PYRAZOL-1-YL)METHYL (2,5-DICHLOROPHENYL) SULFIDE is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a thioether linkage to a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMO-1H-PYRAZOL-1-YL)METHYL (2,5-DICHLOROPHENYL) SULFIDE typically involves the reaction of 4-bromopyrazole with a suitable thioether reagent. One common method is the nucleophilic substitution reaction where 4-bromopyrazole reacts with 2,5-dichlorophenylthiomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-BROMO-1H-PYRAZOL-1-YL)METHYL (2,5-DICHLOROPHENYL) SULFIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-BROMO-1H-PYRAZOL-1-YL)METHYL (2,5-DICHLOROPHENYL) SULFIDE depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-BROMO-1H-PYRAZOL-1-YL)METHYL (2,5-DICHLOROPHENYL) SULFIDE is unique due to its specific combination of a bromopyrazole core and a dichlorophenylthioether linkage. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

4-bromo-1-[(2,5-dichlorophenyl)sulfanylmethyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrCl2N2S/c11-7-4-14-15(5-7)6-16-10-3-8(12)1-2-9(10)13/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJAMIZJTNHTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)SCN2C=C(C=N2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrCl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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